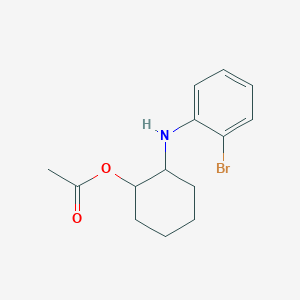

2-((2-Bromophenyl)amino)cyclohexyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートは、分子式C14H18BrNO2の有機化合物です。これは、アミノ基に結合したブロモフェニル基の存在によって特徴付けられ、さらにシクロヘキシルアセテート部分に接続されています。

準備方法

合成経路と反応条件

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートの合成は、一般的に以下の手順を伴います。

臭素化: 出発物質であるアニリンは、臭素化されてオルト位に臭素原子を導入し、2-ブロモアニリンを生成します。

アミノ化: 次に、2-ブロモアニリンを適切な条件下でシクロヘキシルアミンと反応させて、2-((2-ブロモフェニル)アミノ)シクロヘキサンを生成します。

アセチル化: 最後に、2-((2-ブロモフェニル)アミノ)シクロヘキサンのアミノ基は、無水酢酸を使用してアセチル化され、2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートが得られます。

工業的製造方法

工業的な設定では、2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートの製造は、収率と純度を高くするために最適化された反応条件を伴う場合があります。これには、触媒の使用、制御された温度、および反応を効率的に促進するための特定の溶媒が含まれます。

化学反応の分析

反応の種類

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートは、さまざまな化学反応を受ける可能性があります。これには以下が含まれます。

酸化: この化合物は、対応するN-オキシドを形成するために酸化される可能性があります。

還元: 還元反応は、ブロモフェニル基をフェニル基に変換できます。

置換: 臭素原子は、ヒドロキシル基やアミノ基などの他の求核剤と置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応には、水酸化ナトリウムやアンモニアなどの試薬が関与することがよくあります。

主要な生成物

酸化: 元の化合物のN-オキシド。

還元: フェニル誘導体。

置換: ヒドロキシルまたはアミノ置換誘導体。

4. 科学研究への応用

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートは、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。

医学: 特に、特定の薬理学的活性を有する分子の設計における、創薬における潜在的な用途が探求されています。

産業: ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用されています。

科学的研究の応用

2-((2-Bromophenyl)amino)cyclohexyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用機序

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートの作用機序は、特定の分子標的との相互作用を伴います。ブロモフェニル基はハロゲン結合に関与することができ、一方アミノ基は生体分子と水素結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節することができ、化合物の観察された効果につながります。

6. 類似の化合物との比較

類似の化合物

- 2-((2-クロロフェニル)アミノ)シクロヘキシルアセテート

- 2-((2-フルオロフェニル)アミノ)シクロヘキシルアセテート

- 2-((2-ヨードフェニル)アミノ)シクロヘキシルアセテート

独自性

2-((2-ブロモフェニル)アミノ)シクロヘキシルアセテートは、臭素原子の存在により独自性を持ちます。これは、他のハロゲンでは不可能な特定の相互作用に関与することができます。これは、化合物の反応性と生物活性に影響を与える可能性があり、クロロ、フルオロ、およびヨードアナログとは異なります。

類似化合物との比較

Similar Compounds

- 2-((2-Chlorophenyl)amino)cyclohexyl acetate

- 2-((2-Fluorophenyl)amino)cyclohexyl acetate

- 2-((2-Iodophenyl)amino)cyclohexyl acetate

Uniqueness

2-((2-Bromophenyl)amino)cyclohexyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

生物活性

The compound 2-((2-Bromophenyl)amino)cyclohexyl acetate is a member of the amine and acetate functional groups, which have been studied for their diverse biological activities. This article provides an overview of its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C13H16BrN. The presence of the bromophenyl group and the cyclohexyl acetate moiety suggests potential interactions with biological targets, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Activity : Certain analogs have demonstrated anti-inflammatory effects in vitro and in vivo.

Antimicrobial Activity

Research indicates that compounds with brominated phenyl groups often display enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively. For instance, studies on related chloroacetamides demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli, with varying Minimum Inhibitory Concentrations (MICs) based on the substituents on the phenyl ring .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 | |

| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | 16 | |

| 2-Amino-4-bromobenzamide | Candida albicans | 32 |

Anticancer Activity

The anticancer potential of related compounds has been evaluated through various assays. For example, derivatives containing halogenated phenyl groups have shown IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancers. Notably, compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromoaniline derivative | MCF7 | 0.1 | |

| Cyclohexyl acetate derivative | HepG2 | 0.06 | |

| Benzimidazole derivative | A549 | 0.5 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Many compounds in this class inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilicity imparted by the bromophenyl group enhances membrane permeability, leading to cell lysis in bacteria.

- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

- Case Study on Antimicrobial Efficacy :

- Clinical Trials for Anticancer Applications :

特性

分子式 |

C14H18BrNO2 |

|---|---|

分子量 |

312.20 g/mol |

IUPAC名 |

[2-(2-bromoanilino)cyclohexyl] acetate |

InChI |

InChI=1S/C14H18BrNO2/c1-10(17)18-14-9-5-4-8-13(14)16-12-7-3-2-6-11(12)15/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3 |

InChIキー |

USJCPIKXRGTNPB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1CCCCC1NC2=CC=CC=C2Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。